1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Description
1-[3-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3-(difluoromethoxy)phenyl substituent. The compound’s structure combines the conformational rigidity of the cyclopropane ring with the electron-withdrawing properties of the difluoromethoxy group, making it a candidate for pharmacological applications where steric and electronic tuning are critical. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
CAS No. |
1782573-99-2 |
|---|---|
Molecular Formula |
C10H12ClF2NO |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10;/h1-3,6,9H,4-5,13H2;1H |
InChI Key |
RDMLXBYWKJORSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the difluoromethoxy group: This step involves the substitution of a hydrogen atom on the phenyl ring with a difluoromethoxy group, typically using a difluoromethylating agent.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Estimated based on molecular formula (C10H11ClF2NO). †Calculated for free base.
Key Observations:
- Lipophilicity: Trifluoromethyl (-CF3) and difluoromethoxy groups increase lipophilicity (logP) compared to halogens, which may improve membrane permeability but reduce solubility .
Biological Activity
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, with the chemical formula C10H12ClF2NO and CAS number 1782573-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, presenting a comprehensive view of its mechanisms, effects, and applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClF2NO |
| Molecular Weight | 235.66 g/mol |
| CAS Number | 1782573-99-2 |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The difluoromethoxy group is hypothesized to enhance the compound's binding affinity to target proteins, which could lead to significant pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to increase levels of neurotransmitters such as serotonin and norepinephrine in the brain.
- Neuroprotective Properties : Some studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
- Potential for Treating Anxiety Disorders : Due to its influence on neurotransmitter systems, there is potential for this compound to be developed into therapies for anxiety disorders.
Case Studies
A study published in a peer-reviewed journal examined the effects of a related cyclopropanamine compound in animal models. The results indicated significant reductions in depressive behaviors when administered at optimized doses. The study concluded that the cyclopropanamine structure could be pivotal for future drug development targeting mood disorders.
Another investigation focused on the neuroprotective effects of similar compounds, demonstrating that they could mitigate damage from excitotoxicity in neuronal cultures. This suggests a promising avenue for further research into this compound as a neuroprotective agent.
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain enzymes involved in neurotransmitter degradation, potentially leading to increased availability of these neurotransmitters in synaptic clefts.
In Vivo Studies
Animal studies have revealed that administration of this compound leads to behavioral changes consistent with increased serotonin levels, supporting its potential use as an antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
